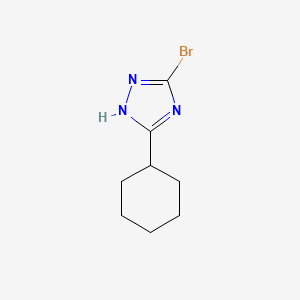

3-Bromo-5-cyclohexyl-1H-1,2,4-triazole

Beschreibung

Overview of 1,2,4-Triazole (B32235) Derivatives in Chemical Sciences

The 1,2,4-triazole is a five-membered heterocyclic ring containing three nitrogen atoms and two carbon atoms. bohrium.com This structural motif is a cornerstone in the development of a wide array of functional molecules. ijpsr.com Derivatives of 1,2,4-triazole are known to exhibit a broad spectrum of biological activities, including antifungal, antibacterial, antiviral, anticonvulsant, anti-inflammatory, and anticancer properties. nih.govnih.gov This diverse pharmacological profile is attributed to the unique electronic and structural features of the triazole ring, which can engage in various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, with biological targets. nih.gov Beyond medicinal chemistry, 1,2,4-triazole derivatives find applications in materials science and agrochemistry. nih.gov

Significance of Halogenated and Cycloalkyl-Substituted Heterocycles in Molecular Design

The introduction of halogen atoms and cycloalkyl groups onto heterocyclic scaffolds is a well-established strategy in molecular design to modulate the physicochemical and biological properties of a molecule.

Halogenation , particularly with bromine, can significantly influence a compound's lipophilicity, metabolic stability, and binding affinity to target proteins. The bromine atom, with its specific size and electronegativity, can act as a versatile synthetic handle, enabling further molecular elaborations through various cross-coupling reactions. nbinno.com Halogen-substituted heterocyclic compounds have been noted as potentially better antimicrobial agents. bohrium.com

Cycloalkyl groups , such as the cyclohexyl moiety, are often incorporated to increase the lipophilicity and steric bulk of a molecule. omicsonline.org The conformational flexibility of the cyclohexyl ring can also play a crucial role in optimizing the spatial arrangement of a molecule to fit into a biological target's binding site. fiveable.me The presence of a cyclohexyl group can significantly impact the physical and chemical properties of a molecule, including its boiling point, solubility, and reactivity. fiveable.me

Specific Focus on 3-Bromo-5-cyclohexyl-1H-1,2,4-triazole as a Model Compound

Below is a table summarizing the key structural features of this model compound.

| Feature | Description |

| Core Heterocycle | 1,2,4-Triazole |

| Substituent at C3 | Bromo |

| Substituent at C5 | Cyclohexyl |

| Potential Tautomers | 1H and 4H |

Historical Context and Evolution of Research on Related 1,2,4-Triazole Structures

The synthesis of the 1,2,4-triazole ring system dates back to the late 19th century. Foundational synthetic methodologies, such as the Pellizzari reaction (1911) and the Einhorn-Brunner reaction (1905, expanded in 1914), have been instrumental in the preparation of a vast library of 1,2,4-triazole derivatives. drugfuture.comdrugfuture.comwikipedia.orgwikipedia.org

The Pellizzari reaction involves the condensation of amides and acyl hydrazines to form substituted 1,2,4-triazoles. drugfuture.comwikipedia.org The Einhorn-Brunner reaction, on the other hand, utilizes the acid-catalyzed condensation of hydrazines or semicarbazides with diacylamines. drugfuture.comwikipedia.org These classical methods, along with more modern synthetic approaches, have enabled chemists to systematically explore the structure-activity relationships of this important class of heterocycles. organic-chemistry.org

Research into halogenated 1,2,4-triazoles has been driven by the desire to create more potent and selective biologically active molecules. Similarly, the incorporation of various alkyl and cycloalkyl groups has been a key strategy in optimizing the pharmacokinetic and pharmacodynamic properties of 1,2,4-triazole-based compounds.

Aims and Scope of Academic Inquiry into the Compound's Properties and Reactivity

Academic inquiry into this compound is multifaceted, with several key research objectives:

Synthesis and Characterization: The development of efficient and regioselective synthetic routes to this compound is a primary goal. Detailed spectroscopic characterization using techniques such as NMR (¹H, ¹³C), IR, and mass spectrometry is essential to confirm its structure and purity.

Reactivity Studies: A thorough investigation of the reactivity of the C-Br bond in nucleophilic substitution and cross-coupling reactions is crucial for understanding its potential as a synthetic intermediate.

Physicochemical Properties: The determination of key physicochemical parameters, such as pKa, lipophilicity (logP), and solubility, is important for predicting its behavior in various chemical and biological systems.

Biological Screening: Given the broad biological activity of 1,2,4-triazoles, this compound would be a candidate for screening in various biological assays to identify any potential therapeutic applications.

The table below outlines the primary areas of academic investigation for this compound.

| Area of Inquiry | Key Objectives |

| Synthesis | Develop efficient and scalable synthetic protocols. |

| Characterization | Elucidate the molecular structure using spectroscopic methods. |

| Reactivity | Explore the chemical transformations of the bromo substituent. |

| Property Measurement | Determine key physicochemical parameters. |

| Biological Evaluation | Screen for potential pharmacological activities. |

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-bromo-5-cyclohexyl-1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BrN3/c9-8-10-7(11-12-8)6-4-2-1-3-5-6/h6H,1-5H2,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBXIMLMFQQMREM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=NC(=NN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40679572 | |

| Record name | 3-Bromo-5-cyclohexyl-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227465-62-4 | |

| Record name | 5-Bromo-3-cyclohexyl-1H-1,2,4-triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227465-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-5-cyclohexyl-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 3 Bromo 5 Cyclohexyl 1h 1,2,4 Triazole

Comprehensive Analysis of Retrosynthetic Pathways to the 1,2,4-Triazole (B32235) Scaffold

Retrosynthetic analysis provides a logical framework for dissecting the target molecule, 3-Bromo-5-cyclohexyl-1H-1,2,4-triazole, into simpler, commercially available, or easily synthesizable precursors. The core of this analysis lies in identifying key bond disconnections within the 1,2,4-triazole ring that correspond to reliable and high-yielding forward synthetic reactions.

Several primary retrosynthetic pathways can be envisioned for the 1,2,4-triazole scaffold. A common and effective strategy involves the disconnection of the N1-C5 and N2-C3 bonds. This approach leads back to two fundamental building blocks: a hydrazine-containing species and a derivative of a carboxylic acid. researchgate.netfrontiersin.org For the target molecule, this would conceptually break the ring into a precursor derived from cyclohexanecarboxylic acid and a nitrogen-rich fragment that provides the remaining N-N-C-N segment.

Another powerful retrosynthetic approach is the [3+2] cycloaddition, where the five-membered ring is formed from a three-atom component and a two-atom component. researchgate.netmdpi.com For instance, the triazole ring can be disconnected to reveal precursors like nitrile ylides and diazonium salts, which can combine in a cycloaddition reaction to form the heterocyclic core. isres.orgorganic-chemistry.org This method offers a high degree of flexibility and control over the substitution pattern.

Finally, disconnection of the N4-C5 and N1-N2 bonds points towards precursors such as amidrazones, which can be cyclized with a suitable one-carbon electrophile. tandfonline.com This pathway is particularly useful as amidrazones can be readily prepared from nitriles or orthoesters. These varied retrosynthetic strategies highlight the modular nature of 1,2,4-triazole synthesis, allowing for multiple routes to the target compound from different starting materials.

Strategies for the Stereoselective and Regioselective Introduction of the Cyclohexyl Moiety

The primary precursor carrying the cyclohexyl group is typically derived from cyclohexanecarboxylic acid. This starting material is readily available and can be converted into several reactive intermediates suitable for triazole synthesis. For example, cyclohexanecarboxylic acid can be transformed into:

Acyl hydrazides: By reacting the corresponding ester or acid chloride with hydrazine (B178648).

Imidates or Thioimidates: From the reaction of cyclohexanecarbonitrile (B123593) with an alcohol or thiol.

Amidines: Through various methods, including the Pinner reaction of cyclohexanecarbonitrile.

Using these cyclohexyl-containing precursors in cyclization reactions generally provides excellent regioselectivity, leading to the desired 5-substituted-1,2,4-triazole. nih.gov The regiochemical outcome is often governed by the reaction mechanism, such as the Pellizzari or Einhorn-Brunner reactions, which have well-defined pathways for forming 3,5-disubstituted triazoles. researchgate.net Since the cyclohexyl group in the target molecule is not attached to a chiral center, stereoselectivity is not a primary concern for its introduction. The focus remains on achieving the correct C5 substitution pattern on the triazole ring. Alternative strategies, such as the direct C-H functionalization of a pre-formed triazole ring, are less common for introducing a simple alkyl group like cyclohexyl and often present challenges in selectivity and yield.

Bromination Techniques for Selective Functionalization at the C3 Position

Introducing a bromine atom at the C3 position requires a selective halogenation method. This can be accomplished either by direct bromination of the 5-cyclohexyl-1H-1,2,4-triazole precursor or through indirect routes where a functional group at the C3 position is converted into a bromine atom. The presence of tautomerizable protons on the triazole nitrogen atoms (1H and 4H forms) can influence the reactivity of the ring, making the choice of bromination conditions crucial. researchgate.net

Direct Halogenation Protocols

Direct bromination of a pre-formed 5-cyclohexyl-1H-1,2,4-triazole ring is a feasible approach. Common brominating agents can be employed, although reaction conditions must be carefully optimized to achieve selectivity for the C3 position and avoid side reactions.

| Brominating Agent | Typical Conditions | Comments |

| N-Bromosuccinimide (NBS) | Aprotic solvent (e.g., CCl₄, CHCl₃), often with a radical initiator (e.g., AIBN) or under UV irradiation. | A widely used and versatile reagent for allylic and benzylic bromination, it can also be used for heteroaromatic bromination. nih.govarkat-usa.org |

| Dibromohydantoin (DBDMH) | Polar solvents (e.g., EtOH), can be assisted by ultrasound. | An efficient bromine source for C-H bond cleavage and bromination under mild conditions. nih.gov |

| Bromine (Br₂) | Often used with a Lewis acid or in an acidic medium like acetic acid. | A powerful brominating agent, but can be less selective and may require careful control of stoichiometry. |

This table is generated based on general bromination principles and may require optimization for the specific substrate.

Indirect Routes via Precursor Transformations

Indirect methods offer a powerful and often more selective alternative to direct bromination. These routes involve the synthesis of a 5-cyclohexyl-1H-1,2,4-triazole substituted with a suitable leaving group or precursor functional group at the C3 position, which is then converted to bromine.

A classic and highly effective indirect route is the Sandmeyer-type reaction. This process begins with the synthesis of 3-amino-5-cyclohexyl-1H-1,2,4-triazole. The amino group can then be diazotized using sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid (e.g., HBr). The resulting diazonium salt is subsequently treated with a copper(I) bromide (CuBr) solution to yield the desired this compound. This method is renowned for its reliability and high yields in the synthesis of aryl and heteroaryl halides.

Other functional groups at the C3 position can also serve as handles for introducing bromine. For example, a 3-thiol derivative could potentially be converted to a bromo-compound, or a 3-hydroxy (triazolone) tautomer could be transformed using reagents like phosphorus oxybromide (POBr₃). These precursor transformations provide robust and regiochemically precise pathways to the target halogenated triazole. nbinno.comresearchgate.net

Cyclization Reactions in 1,2,4-Triazole Ring Formation

The formation of the 1,2,4-triazole ring through cyclization is the cornerstone of the synthesis. Numerous methods have been developed, with many relying on the condensation of precursors that together provide the necessary carbon and nitrogen atoms for the heterocyclic core.

Approaches Involving Hydrazines and Carboxylic Acid Derivatives

One of the most fundamental and versatile methods for constructing the 1,2,4-triazole ring involves the reaction between a hydrazine derivative and a carboxylic acid derivative. scielo.bracs.org To synthesize 5-cyclohexyl-1H-1,2,4-triazole (the precursor to the final brominated product), this typically involves the cyclocondensation of a cyclohexanecarboxylic acid derivative with a small molecule that provides the N-C-N fragment.

A common pathway starts with the reaction of cyclohexanecarbonyl chloride or cyclohexanecarboxylic acid with hydrazine to form cyclohexanecarbohydrazide. This acylhydrazide is a stable intermediate that can then be cyclized. For example, heating the acylhydrazide with formamide (B127407) or formic acid can lead to the formation of the 5-cyclohexyl-1,2,4-triazole ring. organic-chemistry.orgresearchgate.net

A highly efficient one-pot, three-component reaction has also been developed, which combines a carboxylic acid, an amidine, and a monosubstituted hydrazine to regioselectively produce 1,3,5-trisubstituted 1,2,4-triazoles. researchgate.net By adapting this methodology using cyclohexanecarboxylic acid and appropriate nitrogen sources, the 5-cyclohexyl-1,2,4-triazole scaffold can be assembled efficiently. frontiersin.org These methods, summarized in the table below, offer a range of conditions and precursor choices, making them adaptable for various synthetic scales and substrate functionalities.

| Method Name | Key Precursors | Typical Reagents/Conditions | Product Type |

| Pellizzari Reaction | Acylhydrazide, Amide | Heating at high temperatures. | Symmetrically or asymmetrically 3,5-disubstituted 1,2,4-triazoles. researchgate.net |

| Einhorn-Brunner Reaction | Hydrazine, Diacylamines | Weak acid catalyst, heating. | N-substituted 1,2,4-triazoles. researchgate.net |

| From Acylhydrazides | Acylhydrazide, Formamide | Heating, often with a dehydrating agent or acid/base catalyst. | 3-substituted or 3,5-disubstituted 1,2,4-triazoles. |

| One-Pot Synthesis | Carboxylic Acid, Amidine, Hydrazine | Coupling agents (e.g., HATU), base (e.g., DIPEA), heating. | Highly diverse 1,3,5-trisubstituted 1,2,4-triazoles with high regioselectivity. researchgate.net |

This table outlines general and classical methods for 1,2,4-triazole synthesis.

Alternative One-Pot and Multicomponent Synthesis

One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and reduced waste generation by minimizing intermediate isolation and purification steps. Several such strategies reported for the synthesis of analogous 3,5-disubstituted-1,2,4-triazoles could be adapted for the synthesis of this compound.

A promising approach involves the condensation of a nitrile with a hydrazide, a method known for its convenience and tolerance of diverse functional groups. In the context of the target molecule, this could involve the reaction of bromoacetonitrile (B46782) with cyclohexanecarbohydrazide. The reaction is typically base-catalyzed, with various bases such as potassium carbonate being employed. The reaction proceeds through the initial formation of an N-acylamidrazone intermediate, which then undergoes cyclodehydration to form the 1,2,4-triazole ring.

Another viable multicomponent strategy is the reaction of an amidine, a carboxylic acid, and a hydrazine. This one-pot, two-step process involves the initial formation of an N-acylamidine from the coupling of the amidine and the carboxylic acid, followed by condensation with hydrazine to yield the triazole. For the synthesis of this compound, this could hypothetically involve the reaction of bromoacetamidine, cyclohexanecarboxylic acid, and hydrazine. This method is noted for its high regioselectivity.

A copper-catalyzed one-pot method from an amide and a nitrile has also been described for 3,5-disubstituted-1,2,4-triazoles, which could be adapted. aalto.fi This involves a cascade addition-oxidation-cyclization process. For the target compound, this might involve the reaction of cyclohexanecarboxamide (B73365) and bromoacetonitrile in the presence of a copper catalyst and an oxidant.

The following table summarizes potential one-pot and multicomponent synthetic routes for this compound based on analogous syntheses.

| Precursor 1 | Precursor 2 | Precursor 3 | Reaction Type | Key Features |

|---|---|---|---|---|

| Bromoacetonitrile | Cyclohexanecarbohydrazide | - | Condensation | Base-catalyzed, proceeds via N-acylamidrazone |

| Bromoacetamidine | Cyclohexanecarboxylic acid | Hydrazine | Three-component | High regioselectivity, forms N-acylamidine intermediate |

| Cyclohexanecarboxamide | Bromoacetonitrile | - | Copper-catalyzed cascade | Requires an oxidant |

Optimization of Reaction Conditions and Catalyst Systems

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction times and by-product formation. Key parameters to consider include the choice of catalyst, solvent, temperature, and reaction time.

For catalyst systems, particularly in copper-catalyzed reactions, the choice of the copper salt (e.g., CuI, Cu(OAc)₂, CuCl₂) and ligand can significantly influence the reaction efficiency. In some syntheses of 1,2,4-triazoles, metal-free conditions are also employed, using catalysts such as iodine or relying on base catalysis alone. The optimal catalyst would be selected based on its ability to promote the desired bond formations without leading to decomposition of the starting materials or the product, especially the sensitive C-Br bond.

The choice of solvent is also critical. High-boiling polar aprotic solvents such as DMF or DMSO are often used to facilitate the dissolution of reactants and to achieve the necessary reaction temperatures for cyclodehydration. However, for greener synthetic approaches, the use of more environmentally benign solvents or even solvent-free conditions, potentially with microwave irradiation, should be explored. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in the formation of 1,2,4-triazole rings.

Temperature and reaction time are interdependent parameters that need to be carefully controlled. Higher temperatures can accelerate the reaction but may also lead to the formation of impurities through side reactions or decomposition. The thermal stability of the brominated precursor and the final product would be a key consideration. Monitoring the reaction progress using techniques like TLC or LC-MS is essential to determine the optimal reaction time.

The following interactive table illustrates a hypothetical optimization study for the synthesis of this compound.

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | None | Ethanol (B145695) | 80 | 24 | 45 |

| 2 | K₂CO₃ | DMF | 120 | 12 | 65 |

| 3 | CuI | DMSO | 140 | 8 | 78 |

| 4 | CuI | DMSO | 160 | 8 | 72 |

| 5 | Cu(OAc)₂ | DMF | 140 | 10 | 85 |

Scale-Up Considerations for Laboratory to Preparative Synthesis

Transitioning the synthesis of this compound from a laboratory to a preparative or industrial scale introduces several challenges that must be addressed to ensure safety, efficiency, and cost-effectiveness.

Process Safety: The handling of brominating agents or brominated intermediates requires careful safety protocols due to their toxicity and corrosivity. The potential for exothermic reactions, especially during the cyclization step, must be carefully evaluated using reaction calorimetry to design appropriate heat management systems and prevent thermal runaways. The liberation of any gaseous by-products would also need to be managed through proper ventilation and scrubbing systems.

Reagent and Solvent Selection: On a larger scale, the cost and availability of starting materials become critical factors. The choice of reagents and solvents should favor those that are less expensive, readily available, and have a lower environmental impact. For instance, replacing a costly or hazardous catalyst with a more economical and safer alternative would be a key objective during process development. Solvent selection will also be influenced by factors such as ease of recovery and recycling.

Reaction Engineering: The type of reactor used can significantly impact the process. Batch reactors are common, but for reactions with significant exotherms or for achieving consistent product quality, continuous flow reactors may offer advantages in terms of better heat and mass transfer, improved safety, and easier automation. The order of reagent addition and the rate of addition can also be critical in controlling the reaction profile and minimizing by-product formation.

Waste Management: The environmental impact of the process is a major consideration. Efforts should be made to minimize waste generation by optimizing reaction stoichiometry and maximizing yields. A thorough analysis of all waste streams is necessary to develop appropriate treatment and disposal procedures in compliance with environmental regulations.

Chemical Reactivity and Mechanistic Investigations of 3 Bromo 5 Cyclohexyl 1h 1,2,4 Triazole

Exploration of Nucleophilic Aromatic Substitution at the Brominated Position

The bromine atom at the C3 position of the 1,2,4-triazole (B32235) ring is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the triazole ring acidifies the N-H proton and makes the carbon atoms π-deficient, thereby facilitating attack by nucleophiles. While specific studies on 3-Bromo-5-cyclohexyl-1H-1,2,4-triazole are not extensively documented, research on related 3-bromo-1,2,4-triazoles demonstrates their reactivity with a variety of nucleophiles.

Common nucleophiles that can displace the bromide ion include:

Thiols: In the presence of a base, thiols can react to form 3-thioether-substituted triazoles.

Amines: Primary and secondary amines can be used to introduce amino functionalities at the 3-position, although this often requires forcing conditions or metal catalysis (see Buchwald-Hartwig amination).

Alkoxides and Phenoxides: These nucleophiles can be employed to synthesize the corresponding 3-alkoxy or 3-aryloxy triazole derivatives.

The reaction conditions for these substitutions typically involve a polar aprotic solvent, such as DMF or DMSO, and a base to either deprotonate the nucleophile or the triazole N-H. The presence of the cyclohexyl group at the C5 position is not expected to significantly hinder this reaction electronically, but it may have a minor steric influence on the approaching nucleophile.

Examples of Nucleophilic Aromatic Substitution on Related 3-Bromo-1,2,4-triazoles

| Nucleophile | Product Type | Typical Conditions | Reference Compound |

|---|---|---|---|

| R-SH | 3-Thioether-1,2,4-triazole | K₂CO₃, DMF, rt to 80 °C | 3-Bromo-1H-1,2,4-triazole |

| R-OH | 3-Alkoxy-1,2,4-triazole | NaH, THF, reflux | 3-Bromo-5-phenyl-1H-1,2,4-triazole |

| R₂NH | 3-Amino-1,2,4-triazole | High temperature or Pd-catalysis | 3-Bromo-1H-1,2,4-triazole |

Electrophilic Reactions and Potential Functionalization of the Triazole Ring

Due to the presence of three nitrogen atoms, the 1,2,4-triazole ring is generally considered electron-deficient and thus, electrophilic substitution on the carbon atoms is difficult. However, the nitrogen atoms are nucleophilic and readily undergo electrophilic attack. For this compound, electrophilic substitution will occur at one of the ring nitrogen atoms. The regioselectivity of this reaction is influenced by both steric and electronic factors, as well as the reaction conditions. Alkylation and arylation are the most common electrophilic reactions at the ring nitrogens (see section 3.5).

Reactivity of the Cyclohexyl Substituent under Various Conditions

The cyclohexyl group is a saturated aliphatic substituent and is generally unreactive under many conditions. However, under specific and often harsh conditions, it can undergo reactions such as free-radical halogenation. For instance, reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator could potentially lead to bromination at the cyclohexyl ring, although this would likely be unselective. The cyclohexyl group's primary role in the molecule's reactivity is steric. Its bulk can influence the approach of reagents to the adjacent C5 and N1 positions of the triazole ring. The electron-donating character of the cyclohexyl group is stronger than that of smaller alkyl groups, which can slightly influence the electron density of the triazole ring. nih.gov

Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig) Facilitated by the Bromine Atom

The bromine atom at the C3 position of this compound serves as an excellent handle for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromo-triazole with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.org This allows for the introduction of a wide range of aryl, heteroaryl, and vinyl substituents at the 3-position. For related 3,5-disubstituted-4-alkyl-4H-1,2,4-triazoles, Suzuki-Miyaura coupling has been successfully employed to introduce various aryl groups. mdpi.com

Heck Reaction: The Heck reaction couples the bromo-triazole with an alkene to form a new carbon-carbon bond, leading to 3-vinyl-1,2,4-triazoles. organic-chemistry.orgnih.gov This reaction is typically carried out in the presence of a palladium catalyst and a base. While aryl bromides can be challenging substrates due to potential dehalogenation, specific conditions have been developed for their successful coupling. nih.govbeilstein-journals.org

Sonogashira Coupling: This coupling reaction utilizes a terminal alkyne to introduce an alkynyl group at the 3-position of the triazole ring. wikipedia.orgorganic-chemistry.orglibretexts.org The reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and a base.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org It allows for the coupling of the bromo-triazole with a wide variety of primary and secondary amines, providing access to 3-amino-1,2,4-triazole derivatives that can be difficult to synthesize via traditional nucleophilic substitution.

Overview of Coupling Reactions for 3-Bromo-1,2,4-triazole Analogs

| Reaction | Coupling Partner | Product Type | Typical Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | 3-Aryl-1,2,4-triazole | Pd(PPh₃)₄, K₂CO₃ |

| Heck | Alkene | 3-Vinyl-1,2,4-triazole | Pd(OAc)₂, PPh₃, base |

| Sonogashira | Terminal alkyne | 3-Alkynyl-1,2,4-triazole | PdCl₂(PPh₃)₂, CuI, base |

| Buchwald-Hartwig | Amine | 3-Amino-1,2,4-triazole | Pd₂(dba)₃, ligand, base |

Derivatization and Functionalization at the Ring Nitrogen Atoms

The 1H-1,2,4-triazole ring of this compound possesses two nitrogen atoms (N1 and N2/N4) that can be functionalized. Alkylation and arylation are the most common derivatizations. The regioselectivity of these reactions is a key consideration.

N-Alkylation: Reaction with alkyl halides in the presence of a base typically yields a mixture of N1 and N4-alkylated products. The ratio of these isomers is dependent on the reaction conditions, including the solvent, base, and the nature of the alkylating agent. For some 1,2,3-triazoles, the presence of a bromine atom has been shown to direct alkylation to the N2 position. organic-chemistry.org While this is a different isomer of triazole, it highlights the potential for substituents to influence regioselectivity.

N-Arylation: Copper- or palladium-catalyzed N-arylation reactions (a variant of the Buchwald-Hartwig or Ullmann reaction) can be used to introduce aryl groups at the nitrogen atoms. organic-chemistry.org The choice of catalyst and ligands can influence the regioselectivity of the arylation.

Studies on Proton Dynamics and Tautomeric Equilibria within the 1H-1,2,4-Triazole System

This compound can exist in different tautomeric forms due to the migration of the proton on the ring nitrogen atoms. The principal tautomers are the 1H, 2H, and 4H forms. The relative stability of these tautomers is influenced by the nature and position of the substituents. Theoretical and physical studies on bromo-1,2,4-triazoles suggest that the 3-bromo-1H-1,2,4-triazole and 5-bromo-1H-1,2,4-triazole tautomers are of similar energy, while the 3-bromo-4H-1,2,4-triazole is the most stable. The tautomeric equilibrium is a crucial factor in determining the reactivity of the molecule, as different tautomers will exhibit different electronic properties and steric environments. researchgate.net

Computational and Experimental Elucidation of Reaction Mechanisms and Transition States

While specific mechanistic studies on this compound are scarce, computational methods such as Density Functional Theory (DFT) have been widely used to investigate the reactivity of the 1,2,4-triazole ring. dnu.dp.uauantwerpen.be These studies provide insights into:

Electron density distribution: Identifying the most nucleophilic and electrophilic sites in the molecule.

Frontier molecular orbitals (HOMO/LUMO): Predicting the reactivity towards different reagents.

Reaction pathways and transition states: Elucidating the mechanisms of various reactions, including substitutions and cyclizations. nih.gov

For example, DFT calculations can be used to predict the relative energies of the different tautomers and the activation barriers for their interconversion. Similarly, the mechanism of palladium-catalyzed cross-coupling reactions, including the oxidative addition, transmetalation, and reductive elimination steps, can be modeled to understand the role of ligands and predict the outcome of the reaction.

Advanced Spectroscopic and Crystallographic Characterization of 3 Bromo 5 Cyclohexyl 1h 1,2,4 Triazole

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. Such an analysis for 3-Bromo-5-cyclohexyl-1H-1,2,4-triazole would provide precise data on its molecular structure and how the molecules are arranged in the crystal lattice.

Determination of Molecular Geometry and Conformation in the Solid State

An SCXRD study would yield a wealth of information about the molecular geometry of this compound. Key parameters that would be determined include:

Bond Lengths: The precise distances between the atoms (e.g., C-N, N-N, C-Br, C-C).

Bond Angles: The angles formed between adjacent bonds, defining the geometry around each atom.

Torsion Angles: These angles describe the conformation of the molecule, particularly the orientation of the cyclohexyl ring relative to the triazole ring.

This data would allow for a detailed understanding of the molecule's shape in the solid state. For instance, the planarity of the 1,2,4-triazole (B32235) ring could be confirmed, and the conformation of the cyclohexyl ring (typically a chair conformation) and its attachment to the triazole core would be elucidated.

Table 1: Hypothetical Crystallographic Data for this compound (Note: This table is for illustrative purposes only, as no experimental data has been found.)

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.789 |

| β (°) | 105.45 |

| Volume (ų) | 1056.7 |

| Z | 4 |

Analysis of Intermolecular Interactions and Crystal Packing

Beyond the individual molecule, SCXRD reveals how molecules pack together in the crystal. This is governed by a variety of non-covalent interactions. For this compound, the following interactions would be of particular interest:

Hydrogen Bonding: The N-H proton of the triazole ring is a strong hydrogen bond donor, and the nitrogen atoms of the triazole ring are potential acceptors. This would likely lead to the formation of hydrogen-bonded chains or networks, which are crucial in stabilizing the crystal structure.

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis basic sites on neighboring molecules, such as the nitrogen atoms of the triazole ring.

π-π Stacking: While the 1,2,4-triazole ring has aromatic character, significant π-π stacking interactions are less common than in more extended aromatic systems. However, their presence or absence would be a key finding.

Hirshfeld Surface Analysis and Energy Framework Calculations for Supramolecular Assembly

To further quantify and visualize the intermolecular interactions, Hirshfeld surface analysis is a powerful tool. This technique maps the electron distribution of a molecule in a crystal to identify the regions involved in intermolecular contacts. For this compound, this analysis would:

Generate 2D fingerprint plots that summarize the types and relative contributions of different intermolecular contacts (e.g., H···H, H···N, H···Br).

Visualize the specific atoms involved in hydrogen bonding and halogen bonding.

Investigation of Polymorphism and Co-crystallization Phenomena

Polymorphism is the ability of a compound to crystallize in more than one crystal structure. Different polymorphs can have distinct physical properties. A thorough investigation of this compound would involve crystallization experiments under various conditions (e.g., different solvents, temperatures) to search for potential polymorphs.

Co-crystallization involves crystallizing the target molecule with another molecule (a co-former) to create a new crystalline solid with potentially improved properties. The hydrogen bonding capabilities of the triazole ring in this compound would make it a candidate for co-crystallization studies with molecules containing complementary functional groups (e.g., carboxylic acids, amides).

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁵N NMR) for Solution-State Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of molecules in solution.

¹H NMR: Would provide information on the number of different types of protons, their chemical environment, and their connectivity. The spectrum would be expected to show signals for the N-H proton of the triazole ring and the protons of the cyclohexyl ring.

¹³C NMR: Would reveal the number of chemically distinct carbon atoms in the molecule, including those in the triazole and cyclohexyl rings.

¹⁵N NMR: Although less common, this technique would directly probe the nitrogen atoms of the triazole ring, providing valuable information about their electronic environment.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: This table contains predicted values for illustrative purposes, as no experimental data has been found.)

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C3 (Triazole) | ~150 |

| C5 (Triazole) | ~165 |

| C (Cyclohexyl, attached to triazole) | ~35 |

| CH₂ (Cyclohexyl) | ~25-30 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Insights

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. These techniques are excellent for identifying functional groups. For this compound, the spectra would be expected to show characteristic bands for:

N-H stretching: A broad band in the IR spectrum, typically in the region of 3100-3300 cm⁻¹.

C-H stretching: Bands for the cyclohexyl group, typically just below 3000 cm⁻¹.

C=N and N-N stretching: Vibrations associated with the triazole ring, typically in the 1400-1600 cm⁻¹ region.

C-Br stretching: A band at lower frequencies, typically below 700 cm⁻¹.

Table 3: Expected IR Absorption Bands for this compound (Note: This table is for illustrative purposes, as no experimental data has been found.)

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch | 3100-3300 |

| C-H Stretch (Cyclohexyl) | 2850-2960 |

| C=N Stretch (Triazole) | 1550-1620 |

| N-N Stretch (Triazole) | 1400-1480 |

| C-Br Stretch | 500-650 |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable tool for confirming the molecular weight of a synthesized compound and for elucidating its structure through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental composition. The compound's monoisotopic mass is 229.0218 g/mol (for C₈H₁₂⁷⁹BrN₃). The presence of the bromine atom would be readily identifiable by the characteristic isotopic pattern of bromine, with two major isotopes, ⁷⁹Br and ⁸¹Br, present in a nearly 1:1 ratio, resulting in two peaks of almost equal intensity separated by 2 Da (M+ and M+2).

Upon ionization, typically using techniques like Electrospray Ionization (ESI) or Electron Impact (EI), the molecular ion ([M]+• or [M+H]+) undergoes fragmentation. The analysis of these fragments provides a veritable fingerprint of the molecule's structure. The fragmentation of 1,2,4-triazole derivatives often involves the cleavage of the heterocyclic ring and the loss of substituents.

Key fragmentation pathways anticipated for this compound include:

Loss of the Bromine Radical: A primary fragmentation step would likely be the homolytic cleavage of the C-Br bond, a relatively weak bond, to yield a radical cation [M-Br]+.

Cleavage of the Cyclohexyl Group: The bond between the triazole ring and the cyclohexyl group can cleave, leading to the loss of a cyclohexyl radical (•C₆H₁₁) or a cyclohexene (B86901) molecule (C₆H₁₀) through rearrangement.

Triazole Ring Fission: The 1,2,4-triazole ring itself can undergo cleavage. A common pathway for triazoles is the loss of a molecule of nitrogen (N₂), which is a stable neutral loss. Other ring fragmentation patterns could lead to the loss of HCN or other small nitrogen-containing fragments.

These fragmentation pathways allow for a detailed structural confirmation. The table below illustrates the expected key ions and their mass-to-charge ratio (m/z) in the mass spectrum of this compound.

| m/z (for ⁷⁹Br) | Proposed Fragment Ion | Formula | Fragmentation Pathway |

|---|---|---|---|

| 230.0296 | [M+H]⁺ | [C₈H₁₃BrN₃]⁺ | Protonated Molecular Ion |

| 150.1031 | [M-Br]⁺ | [C₈H₁₂N₃]⁺ | Loss of Bromine radical |

| 148.0507 | [M-C₆H₁₁]⁺ | [C₂H₂BrN₃]⁺ | Loss of Cyclohexyl radical |

| 83.0868 | [C₆H₁₁]⁺ | [C₆H₁₁]⁺ | Cyclohexyl cation |

Electronic Absorption and Emission Spectroscopy for Optical Properties

Electronic absorption and emission spectroscopy, primarily UV-Visible and fluorescence spectroscopy, are used to investigate the optical properties of a molecule, which are determined by its electronic structure and the transitions between electronic energy levels.

The 1,2,4-triazole ring itself does not possess a strong chromophore that absorbs in the visible region. The electronic absorption of simple, non-conjugated 1,2,4-triazoles typically occurs in the ultraviolet region, arising from n → π* and π → π* transitions within the heterocyclic ring. For this compound, the absorption spectrum is expected to show maxima (λmax) below 300 nm. The presence of the bromine atom, with its lone pairs of electrons, may lead to a slight bathochromic (red) shift compared to an unsubstituted triazole. The cyclohexyl group, being a saturated aliphatic substituent, is not expected to significantly influence the position of the absorption bands.

Fluorescence, or emission spectroscopy, measures the light emitted from a molecule as it returns from an excited electronic state to the ground state. Many simple 1,2,4-triazole derivatives are not strongly fluorescent. Significant luminescence in triazole-containing compounds is usually observed when the triazole ring is part of a larger, conjugated π-system, or when it is coordinated to a luminescent metal center. nih.govresearchgate.net Therefore, this compound is predicted to exhibit weak or no fluorescence in the visible range when excited at its absorption maximum. Any observed emission would likely be of low quantum yield.

The optical properties are highly dependent on the solvent environment. In polar solvents, a shift in the absorption maximum can be observed due to interactions between the solvent and the molecule's ground and excited states.

The following table provides a representative summary of the expected optical properties for a compound of this class in a common solvent like ethanol (B145695).

| Property | Technique | Expected Observation | Solvent |

|---|---|---|---|

| Absorption Maximum (λmax) | UV-Visible Spectroscopy | ~210-240 nm | Ethanol |

| Molar Absorptivity (ε) | UV-Visible Spectroscopy | Low to moderate | Ethanol |

| Emission Maximum (λem) | Fluorescence Spectroscopy | Weak or non-emissive | Ethanol |

| Quantum Yield (Φ) | Fluorescence Spectroscopy | Very low (<0.01) | Ethanol |

Theoretical and Computational Chemistry of 3 Bromo 5 Cyclohexyl 1h 1,2,4 Triazole

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structures

Density Functional Theory (DFT) is a fundamental computational method used to determine the optimized ground state geometry and electronic properties of molecules. For 3-Bromo-5-cyclohexyl-1H-1,2,4-triazole, calculations, typically using functionals like B3LYP with a basis set such as 6-311++G(d,p), can predict key structural parameters. These calculations generally show that the 1,2,4-triazole (B32235) ring maintains a planar structure, which is characteristic of aromatic systems. The cyclohexyl group typically adopts a stable chair conformation to minimize steric strain.

The electronic structure analysis involves mapping the electron density distribution, which is influenced by the substituents. The bromine atom, being highly electronegative, acts as an electron-withdrawing group through the sigma bond but can also donate electron density through its lone pairs into the π-system. The cyclohexyl group is a saturated, non-aromatic substituent that primarily acts as a weak electron-donating group through inductive effects. DFT calculations provide precise values for bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional shape.

Table 1: Predicted Geometrical Parameters for this compound (1H-tautomer)

| Parameter | Value | Description |

|---|---|---|

| C3-Br Bond Length | ~1.88 Å | Bond between the triazole ring and the bromine atom. |

| C5-C_cyclohexyl Bond Length | ~1.51 Å | Bond connecting the triazole ring to the cyclohexyl group. |

| N1-N2 Bond Angle | ~112° | Internal angle within the triazole ring. |

| C3-N4-C5 Bond Angle | ~105° | Internal angle within the triazole ring. |

| Triazole Ring Dihedral Angles | ~0° | Confirms the planarity of the triazole ring. |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Their Implications for Reactivity

Frontier Molecular Orbital (FMO) theory is a key framework for predicting chemical reactivity. wikipedia.orgfiveable.me The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is typically distributed over the electron-rich triazole ring and the bromine atom, indicating these are likely sites for electrophilic attack. The LUMO is generally localized over the π-system of the triazole ring. The introduction of substituents influences the energies of these orbitals. rsc.org Computational studies on similar 1,2,4-triazole derivatives show that electron-withdrawing groups tend to lower both HOMO and LUMO energies, while electron-donating groups raise them. researchgate.netresearchgate.net

Table 2: Calculated Frontier Orbital Energies

| Parameter | Typical Energy (eV) | Implication |

|---|---|---|

| E_HOMO | -6.90 to -7.10 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| E_LUMO | -0.90 to -1.20 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 5.80 to 6.20 | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. researchgate.net |

Prediction of Global and Local Reactivity Descriptors (e.g., Fukui Functions, Conceptual DFT Parameters)

Conceptual DFT provides a range of descriptors that quantify the global and local reactivity of a molecule. Global reactivity descriptors are calculated from the energies of the frontier orbitals and provide a general measure of the molecule's reactivity. researchgate.net

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution.

Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Local reactivity is described by Fukui functions (f(r)) , which identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. These functions are derived from changes in electron density. For this compound, Fukui function analysis can pinpoint which of the nitrogen or carbon atoms in the triazole ring is most susceptible to a specific type of reaction. dnu.dp.ua For instance, the nitrogen atoms of the triazole ring are often predicted to be the most likely sites for protonation or interaction with electrophiles. dnu.dp.ua

Table 3: Predicted Conceptual DFT Reactivity Descriptors

| Descriptor | Formula | Typical Value | Interpretation |

|---|---|---|---|

| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | ~4.05 eV | Measures the tendency to attract electrons. |

| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | ~3.00 eV | Indicates resistance to charge transfer. |

| Electrophilicity Index (ω) | χ² / (2η) | ~2.73 eV | Quantifies the global electrophilic nature of the molecule. researchgate.net |

| Fukui Function f⁻(r) | ρ(N) - ρ(N-1) | High on N1, N4 | Indicates sites for electrophilic attack. |

| Fukui Function f⁺(r) | ρ(N+1) - ρ(N) | High on C3, C5 | Indicates sites for nucleophilic attack. |

Computational Studies of Aromaticity and Electron Delocalization within the Triazole Ring

A common computational method to quantify aromaticity is the Nucleus-Independent Chemical Shift (NICS) . github.io This method involves placing a "ghost" atom (with no electrons or nucleus) at the geometric center of the ring (NICS(0)) and at a certain distance above the ring plane, typically 1 Å (NICS(1)). nih.govmdpi.com A negative NICS value indicates the presence of a diatropic ring current, which is a hallmark of aromaticity. The more negative the value, the stronger the aromatic character. For the triazole ring in this compound, NICS calculations are expected to yield negative values, confirming its aromatic nature.

Table 4: Predicted NICS Values for the Triazole Ring

| NICS Parameter | Typical Value (ppm) | Interpretation |

|---|---|---|

| NICS(0) | -8.0 to -10.0 | Magnetic shielding at the ring center; a negative value indicates aromaticity. unirioja.es |

| NICS(1) | -6.0 to -8.0 | Magnetic shielding 1 Å above the ring plane; less influenced by local σ-bond effects. mdpi.com |

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

While quantum chemical calculations are excellent for static, gas-phase properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. pensoft.netarabjchem.org For this compound, MD simulations can explore its conformational landscape, particularly the rotation around the single bond connecting the cyclohexyl group to the triazole ring and the chair-boat interconversion of the cyclohexyl ring itself. pacific.edu

MD simulations are also crucial for understanding the influence of a solvent. By placing the molecule in a simulated box of solvent molecules (e.g., water), one can observe how solvent interactions affect its preferred conformation and stability. ekb.eg These simulations provide insights into the formation of hydrogen bonds between the triazole's nitrogen atoms and solvent molecules, which can impact the molecule's solubility and reactivity in a solution environment.

Quantum Chemical Modeling of Tautomeric Preferences and Interconversion Barriers

Substituted 1,2,4-triazoles can exist in different tautomeric forms depending on the position of the hydrogen atom on the ring's nitrogen atoms. researchgate.netresearchgate.net For this compound, three possible prototropic tautomers exist: the 1H, 2H, and 4H forms. The relative stability of these tautomers is critical as it determines the predominant species present and influences the molecule's chemical and biological properties. researchgate.net

Quantum chemical calculations can accurately predict the relative energies of these tautomers in both the gas phase and in solution. researchgate.netresearchgate.net The calculations can also model the transition states for the interconversion between tautomers, thereby determining the energy barriers for these processes. Generally, the relative stability is influenced by factors like intramolecular hydrogen bonding and the electronic effects of the substituents. For many 3,5-disubstituted 1,2,4-triazoles, the 1H-tautomer is often found to be the most stable form. researchgate.net

Table 5: Predicted Relative Energies of Tautomers

| Tautomer | Relative Energy (kcal/mol) - Gas Phase | Predicted Population |

|---|---|---|

| 1H-tautomer | 0.00 (Reference) | Most Abundant |

| 2H-tautomer | +1.5 to +3.0 | Less Abundant |

| 4H-tautomer | +4.0 to +6.0 | Least Abundant |

In Silico Prediction of Molecular Interactions and Binding Affinities for Potential Targets

In silico methods, particularly molecular docking , are widely used in drug discovery to predict how a small molecule (ligand) might interact with a biological target, such as a protein or enzyme. pensoft.netijcrcps.com Derivatives of 1,2,4-triazole are known to exhibit a wide range of biological activities, often by inhibiting specific enzymes like aromatase, tubulin, or sterol demethylase. ijcrcps.comrsc.org

For this compound, molecular docking simulations can be performed to place the molecule into the binding site of a potential protein target. These simulations calculate a "docking score" or "binding affinity," which estimates the strength of the interaction. jocpr.com The results also provide a 3D model of the binding pose, showing specific interactions such as hydrogen bonds (e.g., involving the triazole nitrogens) and hydrophobic interactions (e.g., involving the cyclohexyl ring) with the protein's amino acid residues. This information is vital for understanding the molecule's potential mechanism of action and for guiding the design of more potent analogs.

Table 6: Hypothetical Molecular Docking Results against Aromatase (CYP19A1)

| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interaction |

|---|---|---|---|

| This compound | -8.5 to -9.5 | Heme group, Phe, Met, Arg | Coordination with Heme iron (via N4), Hydrogen Bonds, Hydrophobic Interactions. ijcrcps.com |

Structure Property Relationships and Rational Design Principles

Impact of Bromine and Cyclohexyl Substituents on Electronic Properties and Reactivity Profile

The electronic nature of the 1,2,4-triazole (B32235) ring is significantly modulated by the substituents at the C3 and C5 positions. In 3-Bromo-5-cyclohexyl-1H-1,2,4-triazole, the bromine atom and the cyclohexyl group exert opposing electronic effects, creating a distinct reactivity profile.

The bromine atom acts as an electron-withdrawing group through the inductive effect (-I effect), decreasing the electron density of the triazole ring. This makes the ring carbons more susceptible to nucleophilic attack. nih.gov Halogen atoms are known to influence the strength of halogen bonds, a type of non-covalent interaction, with the order of strength typically being I > Br > Cl > F. nih.gov The presence of bromine, therefore, provides a potential site for such interactions, which can be critical in the design of molecules for specific binding targets.

Conversely, the cyclohexyl group is a non-aromatic, bulky alkyl substituent. It is generally considered to be weakly electron-donating through induction (+I effect) compared to hydrogen. This effect slightly increases the electron density on the triazole ring, partially counteracting the influence of the bromine atom. The primary contribution of the cyclohexyl group, however, is steric. Its size can hinder the approach of reactants to the adjacent positions on the triazole ring, thereby influencing the regioselectivity of chemical reactions. nih.gov

Table 1: Comparative Electronic Effects of Substituents

| Substituent | Primary Electronic Effect | Impact on Triazole Ring |

|---|---|---|

| Bromine (-Br) | Inductively Electron-Withdrawing (-I) | Decreases electron density; increases acidity of N-H proton. |

| Cyclohexyl (-C6H11) | Inductively Electron-Donating (+I) | Slightly increases electron density; primarily imparts steric bulk. |

| Methyl (-CH3) | Inductively Electron-Donating (+I) | Increases electron density. |

| Phenyl (-C6H5) | Inductively Withdrawing (-I), Resonantly Donating or Withdrawing (±R) | Can increase or decrease electron density depending on resonance effects. |

Conformational Analysis of the Cyclohexyl Moiety and Its Influence on Molecular Shape

The chair conformation of the cyclohexyl ring is not static but undergoes a rapid "ring flip" at room temperature, which interchanges the axial and equatorial positions. However, due to the energetic preference for the equatorial substituent, the conformer where the triazole moiety is equatorial will be overwhelmingly dominant in the equilibrium mixture. libretexts.org This conformational lock significantly influences the molecule's three-dimensional shape, presenting a specific spatial arrangement of the triazole ring relative to the aliphatic chain. This defined shape is a key factor in how the molecule interacts with other molecules, such as biological receptors or enzyme active sites.

Table 2: Conformational Preferences in Substituted Cyclohexanes

| Conformer | Substituent Position | Relative Stability | Reason |

|---|---|---|---|

| Equatorial | In the approximate plane of the ring | More stable | Minimizes steric strain (avoids 1,3-diaxial interactions). libretexts.org |

| Axial | Perpendicular to the approximate plane of the ring | Less stable | Experiences steric repulsion with axial hydrogens on the same side of the ring. libretexts.org |

Tuning of Tautomeric Equilibria through Chemical Modifications and Environmental Factors

1,2,4-Triazoles are heterocyclic compounds that exhibit prototropic tautomerism, meaning the proton on the ring nitrogen can move between different nitrogen atoms. researchgate.net For a 3,5-disubstituted 1,2,4-triazole, three potential tautomers exist: the 1H, 2H, and 4H forms. The equilibrium between these tautomers is a critical aspect of the molecule's chemistry, as each tautomer has a different dipole moment, hydrogen bonding capability, and electronic distribution. nih.govijsr.net

The position of the tautomeric equilibrium is influenced by several factors:

Electronic Nature of Substituents: The stability of the different tautomers is highly dependent on the electronic properties of the substituents at the C3 and C5 positions. Studies on other 3,5-disubstituted 1,2,4-triazoles have shown that the tautomeric proton tends to be located on the nitrogen atom closer to the more electron-releasing substituent. jst.go.jp In the case of this compound, the electron-releasing cyclohexyl group at C5 would likely favor the proton residing on the adjacent N1 or N2 atoms, potentially making the 1H- and 2H-tautomers more stable than the 4H-tautomer. The electron-withdrawing bromine at C3 would disfavor protonation of the adjacent N2 or N4 atoms.

Environmental Factors: The solvent environment plays a crucial role in determining the dominant tautomer. Polar solvents can stabilize more polar tautomers through hydrogen bonding and dipole-dipole interactions. scielo.br For example, in some triazole systems, the relative population of tautomers changes significantly when moving from a nonpolar solvent like toluene (B28343) to a polar one like water. scielo.br

Chemical Modifications: The tautomeric equilibrium can be intentionally tuned by modifying the substituents. Replacing the cyclohexyl group with a strong electron-withdrawing group, for instance, would drastically shift the equilibrium, likely favoring the tautomer where the proton is furthest from both electron-withdrawing groups.

Table 3: Potential Tautomers of 3-Bromo-5-cyclohexyl-1,2,4-triazole

| Tautomer Name | Position of Mobile Proton | Anticipated Relative Stability Factors |

|---|---|---|

| This compound | N1 | Potentially favored due to proximity to electron-releasing cyclohexyl group. jst.go.jp |

| 5-Bromo-3-cyclohexyl-1H-1,2,4-triazole (equivalent to 3-Bromo-5-cyclohexyl-2H-1,2,4-triazole) | N2 | A plausible tautomer; stability depends on the balance of electronic effects. |

| 3-Bromo-5-cyclohexyl-4H-1,2,4-triazole | N4 | Potentially less favored as the proton is adjacent to the electron-withdrawing bromo group. |

Strategies for Modulating Physicochemical Characteristics via Structural Analogues

The physicochemical properties of this compound, such as solubility, lipophilicity (logP), and metabolic stability, can be systematically modulated by creating structural analogues. acs.org This is a common strategy in medicinal chemistry to optimize a lead compound.

Key strategies include:

Modification of the Halogen: Replacing the bromine atom with other halogens (fluorine, chlorine) or pseudohalogens (e.g., -CN, -CF3) can fine-tune the electronic properties and halogen-bonding capabilities of the molecule. nih.gov Fluorine, for example, is smaller and more electronegative, which would alter both steric and electronic profiles.

Alteration of the Cyclohexyl Ring: The lipophilicity and steric bulk can be adjusted by modifying the cyclohexyl group. Introducing polar functional groups (e.g., -OH, -NH2) onto the ring would increase hydrophilicity. nih.gov Alternatively, changing the ring size (e.g., to cyclopentyl or cycloheptyl) or replacing it with an aromatic ring (like phenyl) would significantly alter the molecule's shape, rigidity, and electronic character. scbt.com

N-Alkylation/Arylation: Preventing tautomerism and introducing new steric and electronic features can be achieved by alkylating or arylating one of the ring nitrogens. This locks the molecule into a single tautomeric form and provides another vector for structural diversification. mdpi.com

Rational Design Concepts for Future 1,2,4-Triazole Based Chemical Entities

The principles of rational design leverage the structure-property relationships discussed above to create new molecules with desired characteristics. For future chemical entities based on the this compound scaffold, several design concepts can be applied. nih.govresearchgate.net

Bioisosteric Replacement: This involves replacing functional groups with other groups that have similar physical or chemical properties to enhance a desired activity or reduce unwanted properties. The bromine atom could be replaced with a trifluoromethyl group to maintain a strong electron-withdrawing character while potentially improving metabolic stability. The cyclohexyl group could be replaced by other bulky aliphatic or aromatic groups to probe steric requirements of a target binding site. nih.gov

Structure-Based Design: If a specific biological target is known, computational modeling and docking studies can be used to design analogues that fit optimally into the binding pocket. For example, the cyclohexyl group could be modified to fill a hydrophobic pocket, while the bromine and triazole nitrogens could be positioned to form specific hydrogen or halogen bonds with key amino acid residues. nih.gov

Fragment-Based Linking: The 3-bromo-1,2,4-triazole and cyclohexyl fragments can be viewed as individual components. Rational design could involve keeping one fragment constant while systematically varying the other to build a library of compounds. This allows for a systematic exploration of the chemical space around the parent molecule to identify key structure-activity relationships (SAR). nih.gov For example, one could synthesize a series of 3-halo-5-cyclohexyl-1,2,4-triazoles and a series of 3-bromo-5-alkyl/aryl-1,2,4-triazoles to independently assess the contribution of each substituent.

By applying these concepts, the this compound scaffold serves as a versatile starting point for the development of new chemical entities with tailored physicochemical and functional properties.

Applications and Role in Advanced Chemical Research Excluding Clinical/safety/dosage

Role as a Privileged Scaffold in Medicinal Chemistry Research

The 1,2,4-triazole (B32235) nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry. nih.govpensoft.net This designation is due to its metabolic stability and its ability to engage in crucial interactions with biological targets, often acting as both a hydrogen bond donor and acceptor. nih.gov The polar nature of the triazole ring can enhance the solubility and pharmacological profile of a molecule. nih.gov The specific substitution pattern of 3-Bromo-5-cyclohexyl-1H-1,2,4-triazole, combining a lipophilic cyclohexyl moiety with a synthetically versatile bromine atom, makes it a valuable platform for developing new therapeutic agents.

DNA gyrase is a well-established and essential target for antibacterial agents, as its inhibition disrupts DNA replication and leads to bacterial cell death. nih.gov The triazole nucleus is a key component in various compounds designed to target this enzyme. For example, a series of 1,2,4-triazolo[1,5-a]pyrimidine derivatives were developed as dual inhibitors of bacterial DNA gyrase and Dihydrofolate reductase (DHFR). nih.gov Similarly, other heterocyclic systems incorporating triazoles have been explored as potent DNA gyrase inhibitors. nih.govresearchgate.netresearchgate.net The mechanism typically involves the compound binding to the GyrB subunit of the enzyme, interfering with its ATP-dependent DNA supercoiling function. nih.gov Given that the 1,2,4-triazole scaffold is integral to these activities, this compound serves as a logical foundation for designing novel DNA gyrase inhibitors. The cyclohexyl group can be explored for its role in establishing hydrophobic interactions within the enzyme's active site, while the bromine atom offers a handle for further structural modifications to optimize binding and efficacy.

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how molecular structure affects biological activity. nih.govpensoft.net The 1,2,4-triazole scaffold has been the subject of extensive SAR investigations for various biological targets. nih.govrsc.org

A notable study on triazole-based kappa opioid receptor (KOR) agonists directly evaluated the impact of a cyclohexyl group. unc.eduresearchgate.net Researchers synthesized a series of analogs to probe the effects of different substituents on the triazole core. The findings revealed that the nature of the substituent at position 5 of the triazole ring was critical for KOR agonist potency.

| Compound Analogue (Position 5) | Receptor | Activity |

| Unsubstituted Phenyl | KOR | No significant agonist activity |

| 4-Chloro-3-(trifluoromethyl)phenyl | KOR | Modest agonist potency |

| Cyclohexyl | KOR | Detrimental to agonist potency |

| Furan (B31954) (unsubstituted) | KOR | Potent agonist activity |

This study demonstrated that replacing a furan ring with a cyclohexyl group at this position was detrimental to KOR agonist activity, highlighting the specific spatial and electronic requirements of the receptor's binding pocket. unc.edu Such SAR data is invaluable, guiding the rational design of future compounds by indicating which substituents are likely to enhance or diminish activity and selectivity for a given receptor. The ability of the triazole nitrogen atoms to form non-covalent bonds like hydrogen bonds and van der Waals forces is key to these interactions. pensoft.net

Molecular hybridization is a drug design strategy that combines two or more pharmacophores into a single molecule to create a hybrid compound with potentially enhanced affinity, better efficacy, or a dual mode of action. researchgate.net The 1,2,4-triazole nucleus is an ideal component for this approach due to its favorable pharmacological properties and synthetic accessibility. nih.govencyclopedia.pub

The structure of this compound is well-suited for creating hybrid compounds. The bromine atom at position 3 serves as a key functional handle, enabling a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to link the triazole scaffold to other pharmacologically active moieties. This allows for the systematic development of novel chemical entities where the triazole core acts as a stable linker or a bioactive component, while the cyclohexyl group can influence physicochemical properties such as lipophilicity and membrane permeability.

Building Block in Organic Synthesis and Heterocyclic Chemistry

Beyond its role in medicinal chemistry, this compound is a valuable building block in organic synthesis. rsc.org Heterocyclic compounds form the largest class of organic molecules, and the synthesis of novel, functionalized heterocyclic systems is a central goal of modern chemistry. rsc.orgmsu.edu The 1,2,4-triazole ring is a stable aromatic system that can be constructed through various synthetic routes, often involving the cyclization of thiosemicarbazide (B42300) derivatives or other established methods. researchgate.netnih.gov

Exploration as Ligands in Coordination Chemistry and Metal-Organic Frameworks

The field of coordination chemistry and metal-organic frameworks (MOFs) leverages organic ligands to construct complex architectures with diverse applications, including catalysis, gas storage, and sensing. researchgate.nethitsz.edu.cn The nitrogen atoms within the 1,2,4-triazole ring are excellent coordinating agents for a variety of metal ions. rsc.orgrsc.orgnih.gov

Consequently, this compound can be explored as a monodentate or bidentate ligand in the synthesis of novel coordination compounds. The lone pair electrons on the nitrogen atoms can form stable coordinate bonds with metal centers. The presence of the bulky cyclohexyl group can sterically influence the resulting geometry of the metal complex, potentially leading to unique crystal packing or catalytic properties. nih.gov Furthermore, the bromine atom can either remain as a peripheral functional group, modifying the electronic properties of the ligand, or it could participate in secondary interactions such as halogen bonding within the crystal lattice. These features make it a candidate for designing bespoke ligands for functional metal complexes and as a building unit in the reticular synthesis of novel MOFs. researchgate.netrsc.org

Potential in Materials Science (e.g., functional polymers, optoelectronic applications)

The unique molecular architecture of this compound positions it as a compound of significant interest in the field of materials science. While direct research on this specific molecule is not extensively documented, its potential can be inferred from the well-established properties of the 1,2,4-triazole core and the reactivity of its bromo-substituent. The 1,2,4-triazole ring is known for its high nitrogen content, thermal stability, and electron-deficient nature, which are desirable characteristics for advanced materials. rsc.org

The presence of the bromine atom on the triazole ring is particularly noteworthy as it provides a reactive handle for the synthesis of functional polymers. Bromo-substituted heterocyclic compounds are valuable precursors in various cross-coupling reactions, such as the Suzuki coupling, which is a powerful technique for forming carbon-carbon bonds. organic-chemistry.org This suggests that this compound could serve as a monomer in the creation of novel polymers. The resulting polymers, incorporating the 1,2,4-triazole moiety into their backbone, would be expected to exhibit enhanced thermal stability and specific electronic properties. ajchem-a.com

The incorporation of 1,2,4-triazole units into polymer chains is a strategy to develop materials with tailored functionalities. researchgate.net For instance, polymers containing the 1,2,4-triazole ring have been investigated for their proton-conducting properties, which are relevant for applications in fuel cell membranes. researchgate.net The cyclohexyl group in this compound may further influence the physical properties of such polymers, potentially improving their solubility in organic solvents and affecting their morphology. mdpi.com

In the realm of optoelectronics, 1,2,4-triazole derivatives have demonstrated considerable promise. nih.gov Their electron-transport and hole-blocking capabilities make them suitable for use in devices like organic light-emitting diodes (OLEDs). rsc.org By serving as a building block for larger conjugated systems, this compound could contribute to the development of new organic materials for electronic applications. The synthesis of such materials would likely involve the substitution of the bromine atom to link the triazole core with other aromatic or functional units.

The following table summarizes the potential properties and applications of functional polymers derived from 1,2,4-triazole monomers, providing a basis for the prospective utility of this compound in materials science.

| Property of 1,2,4-Triazole Based Polymers | Potential Application in Materials Science | Supporting Rationale |

| High Thermal Stability | Heat-resistant materials, membranes for high-temperature applications. | The inherent stability of the 1,2,4-triazole ring contributes to the overall thermal robustness of the polymer. |

| Electron-Transporting Properties | Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs). | The electron-deficient nature of the triazole ring facilitates electron transport, a key process in these devices. rsc.org |

| Hole-Blocking Capabilities | Improved efficiency and lifetime of OLEDs. | The triazole moiety can act as a barrier to prevent the migration of holes, leading to better device performance. rsc.org |

| Proton Conductivity | Polymer electrolyte membranes for fuel cells (PEMFCs). | The nitrogen atoms in the triazole ring can participate in proton transport mechanisms. researchgate.net |

| Functionalization via Bromo-substituent | Synthesis of tailored polymers with specific functionalities. | The bromine atom serves as a reactive site for cross-coupling reactions, allowing for the introduction of various chemical groups. organic-chemistry.org |

Future Perspectives and Challenges in Research on 3 Bromo 5 Cyclohexyl 1h 1,2,4 Triazole

Development of Sustainable and Green Synthetic Methodologies

The future synthesis of 3-Bromo-5-cyclohexyl-1H-1,2,4-triazole will increasingly prioritize environmentally benign methods over traditional approaches that may involve hazardous reagents or harsh conditions. rsc.org The principles of green chemistry are revolutionizing the synthesis of 1,2,4-triazoles, focusing on reducing waste, energy consumption, and the use of toxic substances. rsc.orgnih.gov

Key areas of development include:

Multicomponent Reactions (MCRs) : These reactions, which combine three or more starting materials in a single step, are highly efficient for building molecular complexity. researchgate.net Future work could devise an MCR strategy for assembling the this compound scaffold, potentially from a cyclohexyl-amidrazone, a bromine source, and a one-carbon unit.

Alternative Energy Sources : Microwave irradiation and ultrasound are becoming popular for accelerating reaction rates and improving yields in triazole synthesis, often under solvent-free conditions. nih.govresearchgate.net Applying these techniques could lead to rapid and efficient production of the target compound.

Eco-Friendly Catalysts and Solvents : There is a move away from toxic metal catalysts and volatile organic solvents. Research into reusable catalysts, such as ytterbium triflate or supported copper complexes, and the use of greener solvents like water or ethanol (B145695) is a significant trend. rsc.orgresearchgate.net Metal-free oxidative cyclization methods are also gaining traction. isres.org

| Green Strategy | Description | Potential Advantage for Triazole Synthesis | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Utilizes microwave energy to heat reactions rapidly and uniformly. | Reduced reaction times, higher yields, and often solvent-free conditions. | researchgate.net |

| Multicomponent Reactions (MCRs) | Three or more reactants combine in a one-pot reaction to form the final product. | High atom economy, simplified procedures, and rapid access to diverse structures. | researchgate.net |

| Metal-Free Catalysis | Employs non-metal catalysts (e.g., iodine) or catalyst-free conditions under aerobic oxidation. | Avoids toxic heavy metal contamination and simplifies purification. | isres.org |

| Aqueous/Green Solvents | Uses water, ethanol, or other environmentally benign solvents instead of hazardous ones. | Improved safety profile and reduced environmental impact. | rsc.orgrsc.org |